2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide
Description
The compound 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a quinazoline core substituted with a 1,3-benzodioxole group and a sulfanyl-linked ethoxyphenyl acetamide moiety.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c1-2-31-18-10-7-16(8-11-18)26-23(30)14-34-25-28-20-6-4-3-5-19(20)24(29-25)27-17-9-12-21-22(13-17)33-15-32-21/h3-13H,2,14-15H2,1H3,(H,26,30)(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODCBLLKTMMBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide under high-temperature conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a nucleophilic substitution reaction using 1,3-benzodioxole and an appropriate leaving group.
Thioether Formation: The sulfanyl linkage is formed by reacting the quinazoline derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the amine group with 4-ethoxyphenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core or the benzodioxole moiety, potentially altering the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzodioxole and quinazoline rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives, altered benzodioxole structures.
Substitution: Various substituted quinazoline or benzodioxole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as an anticancer agent due to the presence of the quinazoline core, which is known for its biological activity.
Material Science: The compound’s unique structure may be useful in the development of organic semiconductors or other advanced materials.
Biological Research: It can be used as a probe to study various biochemical pathways, particularly those involving sulfanyl and quinazoline groups.
Mechanism of Action
The mechanism of action of 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors that are involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Pathways Involved: It may modulate signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s activity is influenced by three key regions:
- Quinazoline-Benzodioxole Core: The quinazoline scaffold is known for kinase inhibition, while the 1,3-benzodioxole group may enhance metabolic stability and binding affinity due to its electron-rich aromatic system.
- N-(4-Ethoxyphenyl) Acetamide : The ethoxy group increases lipophilicity compared to methoxy analogs, which may affect membrane permeability and pharmacokinetics.
Table 1: Structural Comparison of Acetamide Derivatives
Antimicrobial Activity
- The target compound’s quinazoline core is structurally distinct from triazole-based analogs (e.g., ), which exhibit broad-spectrum activity against E. coli, S. aureus, and fungi. Derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) on the aryl ring show enhanced potency, suggesting that the 1,3-benzodioxole group in the target compound may similarly improve activity through π-π stacking or hydrogen bonding .
Anti-Inflammatory and Anti-Exudative Activity
- Triazole-acetamide derivatives () showed anti-inflammatory activity via protein denaturation inhibition, with IC₅₀ values comparable to diclofenac sodium (8 mg/kg). The target compound’s quinazoline scaffold may target cyclooxygenase (COX) or lipoxygenase (LOX) pathways, though this requires experimental validation .
- In , acetamide derivatives with furan-2-yl substituents exhibited anti-exudative activity at 10 mg/kg, highlighting the role of heterocyclic moieties in modulating inflammation. The 1,3-benzodioxole group in the target compound could offer similar or superior efficacy due to its redox-active properties .
Table 2: Key Pharmacokinetic Parameters (Inferred)
Biological Activity
The compound 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic molecule with potential therapeutic applications, particularly in oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
| Molecular Formula | C17H18N4O3S |
| Molecular Weight | 358.42 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects by:
- Inhibition of Cancer Cell Proliferation : The compound has shown potential in inhibiting the proliferation of various cancer cell lines, possibly through the modulation of signaling pathways associated with cell growth and apoptosis.
- Interaction with G Protein-Coupled Receptors (GPCRs) : Similar compounds have been noted to interact with GPCRs, which play crucial roles in cellular communication and can influence cancer progression and treatment responses .
- Enzyme Inhibition : The presence of the quinazoline moiety suggests potential inhibition of kinases involved in tumor growth and survival pathways.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of quinazoline can inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest.
Pharmacological Studies
In vitro studies have shown that the compound can modulate various biological pathways:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and upregulation of pro-apoptotic proteins.
- Cell Cycle Arrest : It has been observed to cause G1 phase cell cycle arrest in certain cancer cell lines, thereby preventing further proliferation.
Case Studies
Several studies have examined the biological effects of related compounds:
- Study on Quinazoline Derivatives : A study published in PubMed Central reported that quinazoline derivatives possess potent anticancer activities against various human cancer cell lines. The mechanism involved inhibition of key signaling pathways related to cell survival and proliferation .
- G Protein-Coupled Receptor Interaction : Research highlighted the role of GPCRs in mediating the effects of benzodioxole-containing compounds on cellular responses, suggesting a pathway through which this compound might exert its biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
